Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 3-Methyl-4-(trifluoromethyl)aniline
This guide provides a comprehensive technical overview of 3-Methyl-4-(trifluoromethyl)aniline, a key fluorinated building block in modern synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, applications, safety protocols, and experimental utility.
3-Methyl-4-(trifluoromethyl)aniline, identified by CAS Number 106877-31-0 , is an aromatic amine whose structure is distinguished by a methyl group and a trifluoromethyl group on the benzene ring.[1][2] The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[3][4] This makes trifluoromethylated anilines, such as this one, highly sought-after intermediates.[3][5]
Molecular Structure
The structural arrangement of the methyl and trifluoromethyl groups ortho to the amine functionality dictates its reactivity and steric profile in chemical transformations.
Caption: 2D Chemical Structure of 3-Methyl-4-(trifluoromethyl)aniline.
Physicochemical and Computed Properties
A summary of key properties is essential for experimental planning, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| CAS Number | 106877-31-0 | [2] |
| Molecular Formula | C₈H₈F₃N | [2] |
| Molecular Weight | 175.15 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 204 °C (lit.) | [6][7][8] |
| Density | 1.220 g/mL at 25 °C (lit.) | [6][7][8] |
| Refractive Index (n20/D) | 1.490 (lit.) | [6][7][8] |
| InChIKey | YTMVUFIFISNHDB-UHFFFAOYSA-N | [2][9] |
| SMILES | CC1=C(C=CC(=C1)N)C(F)(F)F | [2][9] |
Synthesis Pathway: A Mechanistic Perspective
The synthesis of substituted anilines like 3-Methyl-4-(trifluoromethyl)aniline typically involves the reduction of a corresponding nitroaromatic precursor. This transformation is a cornerstone of industrial organic synthesis due to the wide availability of nitro compounds.
A common and robust method involves the catalytic reduction of 2-methyl-1-nitro-4-(trifluoromethyl)benzene. The choice of reducing agent is critical and is dictated by factors such as cost, selectivity, and safety.
Caption: General Synthesis Workflow for 3-Methyl-4-(trifluoromethyl)aniline.
Representative Synthetic Protocol: Iron-Mediated Reduction
The reduction of the nitro group using iron powder in an acidic medium is a classic and cost-effective method.[10]
-
Reactor Setup: To a stirred solution of water and concentrated hydrochloric acid in a reaction vessel, add iron powder. Heat the mixture to approximately 70°C. The acid activates the iron surface.
-
Precursor Addition: Slowly add 4-nitro-2-trifluoromethyl toluene to the heated iron suspension. The exothermic reaction needs to be controlled by the rate of addition.
-
Reaction Monitoring: Maintain the reaction at reflux (around 100°C) and monitor the conversion of the starting material by Thin Layer Chromatography (TLC).[10]
-
Work-up and Isolation: Upon completion, the product can be isolated. Distillation is often employed to separate the organic product from the aqueous mixture and iron salts.[10]
-
Purification: Further purification can be achieved through crystallization or distillation to yield the final product with high purity.[10]
Causality: The choice of iron and hydrochloric acid is based on its effectiveness and economic viability for large-scale production. The acidic environment is crucial for the reduction process to proceed efficiently.
Applications in Drug Discovery and Development
3-Methyl-4-(trifluoromethyl)aniline is a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[11] The trifluoromethyl group often imparts desirable properties to drug candidates, including enhanced metabolic stability and bioavailability.[5]
This aniline derivative is a key intermediate in the synthesis of various therapeutic agents. For example, it is a precursor for synthesizing compounds used in the development of androgen receptor antagonists for treating prostate cancer, such as Enzalutamide and anti-inflammatory drugs like Leflunomide.[3][12][13]
Role in the Synthesis of Nilutamide
Nilutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer.[14][15] The synthesis of Nilutamide can involve intermediates derived from trifluoromethylanilines. While the exact isomer may vary in different patented routes, the core structure highlights the importance of this class of compounds. A related compound, 3-Amino-4-nitrobenzotrifluoride, is a key starting material.
Caption: Role of Trifluoromethylaniline Derivatives in Nilutamide Synthesis.[]
Safety, Handling, and Hazard Profile
Proper handling of 3-Methyl-4-(trifluoromethyl)aniline is crucial due to its potential hazards. The information below is synthesized from available Safety Data Sheets (SDS).
| Hazard Category | Details | Source |
| Signal Word | Warning | [7] |
| Hazard Statements (H-Codes) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][7][17][18] |
| Precautionary Statements (P-Codes) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [17][18] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a suitable respirator filter (e.g., type ABEK EN14387) are recommended. | [7][19] |
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[18][19]
-
In Case of Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of water.[17][18]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[17][18]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[17]
Representative Experimental Protocol: N-Acylation
To illustrate the utility of 3-Methyl-4-(trifluoromethyl)aniline as a synthetic intermediate, a general protocol for N-acylation is provided. This reaction is fundamental in creating amide bonds, which are prevalent in pharmaceuticals.
Caption: Step-by-step workflow for the N-acylation of 3-Methyl-4-(trifluoromethyl)aniline.
Trustworthiness and Self-Validation: This protocol incorporates standard organic chemistry practices. The acid wash removes unreacted aniline and the base, while the bicarbonate wash removes any remaining acid. TLC monitoring ensures the reaction has gone to completion before work-up, preventing wasted effort and resources. The final purification step validates the identity and purity of the resulting amide product.
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
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A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Synthetic Communications. [Link]
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3-methyl-4-(trifluoromethyl)aniline (C8H8F3N). PubChemLite. [Link]
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3-(Trifluoromethyl)aniline. Wikipedia. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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An improved and practical route for the synthesis of enzalutamide and potential impurities study. Science.gov. [Link]
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Safety data sheet. CPAChem. [Link]
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SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. RASĀYAN Journal of Chemistry. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Academia.edu. [Link]
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A novel route for the synthesis of androgen receptor antagonist enzalutamide. ScienceDirect. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. WIPO Patentscope. [Link]
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Nilutamide | Advanced Drug Monograph. MedPath. [Link]
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